2,5-Difluoronitrobenzene

Catalog No.
S596862
CAS No.
364-74-9
M.F
C6H3F2NO2
M. Wt
159.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluoronitrobenzene

CAS Number

364-74-9

Product Name

2,5-Difluoronitrobenzene

IUPAC Name

1,4-difluoro-2-nitrobenzene

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

Synonyms

2,5-difluoronitrobenzene

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F

Synthetic Precursor

,5-DFNB serves as a valuable building block for the synthesis of various complex molecules due to the presence of the reactive nitro and fluorine functional groups. Studies have utilized 2,5-DFNB in the synthesis of:

  • N-alkylated 2-arylaminobenzimidazoles: These compounds possess potential applications in the pharmaceutical industry due to their diverse biological activities [].
  • Quinoxalinones: This class of heterocyclic compounds exhibits a wide range of biological properties, making them attractive targets for medicinal chemistry research [].
  • N-(2-nitro-4-fluorophenyl)-l,2,3,4-tetrahydroisoquinoline derivatives: These derivatives are of interest for their potential use in the development of new drugs [].

Model Compound for Metabolic Studies

2,5-DFNB has been employed as a model substrate to investigate the metabolic pathways of aromatic nitro compounds in various biological systems. By studying the metabolism of 2,5-DFNB, researchers gain insights into the mechanisms by which the body detoxifies and eliminates these potentially harmful compounds [].

2,5-Difluoronitrobenzene is an aromatic compound with the molecular formula C6H3F2NO2C_6H_3F_2NO_2 and a molecular weight of 159.09 g/mol. It features two fluorine atoms and one nitro group attached to a benzene ring, specifically at the 2 and 5 positions relative to each other. This compound is characterized by its unique chemical structure that influences its reactivity and biological interactions. The compound is recognized by its CAS number 364-74-9 and has been identified as a useful intermediate in various chemical syntheses.

2,5-Difluoronitrobenzene itself likely does not have a specific mechanism of action in biological systems. Its primary use in research is as a building block for the synthesis of other molecules with potential biological activities.

  • Potential Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. 2,5-Difluoronitrobenzene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [4].
  • Potential Flammability: Organic nitro compounds can be flammable or explosive. Proper handling procedures for flammable materials should be followed when working with 2,5-difluoronitrobenzene [4].
Typical of nitroaromatic compounds, including:

  • Nitration: It can react with nitrating agents to introduce additional nitro groups.
  • Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
  • Substitution Reactions: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

These reactions make it a versatile intermediate for synthesizing more complex molecules.

2,5-Difluoronitrobenzene can be synthesized through several methods:

  • Nitration of p-Difluorobenzene: This method involves the nitration of p-difluorobenzene using a mixture of sulfuric acid and potassium nitrate at low temperatures (around 5 °C). The process yields 2,5-difluoronitrobenzene with an approximate yield of 83% .
  • Seeman Reaction: Another method involves reacting 2-chloro-5-fluoronitrobenzene with alkali metal fluorides (such as lithium fluoride) under specific conditions, yielding the target compound with varying selectivity and yields depending on the reaction conditions used .
  • Catalytic Reduction: A more complex route includes catalytic reduction processes that convert precursors into 2,5-difluoronitrobenzene in one step under anhydrous conditions .

2,5-Difluoronitrobenzene finds various applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
  • Agrochemicals: Used in the development of pesticides and herbicides where fluorinated compounds are beneficial for enhancing efficacy.
  • Material Science: Employed in the synthesis of polymers and materials that require specific electronic or thermal properties.

Several compounds share structural similarities with 2,5-difluoronitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,2,4-Trifluoro-5-nitrobenzene2105-61-50.94
1,2,5-Trifluoro-3-nitrobenzene66684-57-90.92
1-Fluoro-2-nitrobenzene369-36-80.92
4-Fluoro-3-nitrotoluene446-11-70.91

Uniqueness of 2,5-Difluoronitrobenzene

The uniqueness of 2,5-difluoronitrobenzene lies in its specific arrangement of functional groups (two fluorines and one nitro group) on the benzene ring. This arrangement affects both its chemical reactivity and biological activity differently compared to other similar compounds listed above.

The discovery and development of 2,5-difluoronitrobenzene (C₆H₃F₂NO₂) are rooted in early 20th-century advancements in fluorinated aromatic chemistry. Frédéric Swarts, a Belgian chemist renowned for pioneering fluorination techniques, laid the groundwork for synthesizing fluorinated nitrobenzenes through halogen-exchange reactions. Initial synthesis methods involved direct nitration of para-difluorobenzene using mixed acids, as documented in mid-20th-century patents. A significant breakthrough emerged in the 1980s with the optimization of nitration conditions, enabling large-scale production (83% yield) via controlled addition of potassium nitrate to sulfuric acid at 5°C. Subsequent innovations, such as continuous flow nitration systems developed in the 2010s, further improved efficiency, achieving yields up to 98% through precise temperature and residence time control.

Significance in Chemical Research

2,5-Difluoronitrobenzene serves as a critical model compound for studying:

  • Electronic Effects: The nitro (-NO₂) and fluorine substituents induce strong electron-withdrawing effects, influencing aromatic substitution patterns. Computational studies reveal a dipole moment of 4.23 D, underscoring its polarized nature.
  • Thermochemical Properties: Standard molar enthalpies of formation (ΔfH°(g) = -288.2 ± 2.1 kJ/mol) demonstrate stability comparable to other difluoronitrobenzene isomers.
  • Metabolic Pathways: Comparative ¹⁹F NMR studies show distinct biotransformation routes compared to its amino analog, with cytochrome P450-mediated oxidation dominating its metabolism.

Overview of Current Applications

Pharmaceutical Synthesis

  • Benzimidazole Derivatives: Acts as a key precursor for N-alkylated 2-arylaminobenzimidazoles, which exhibit protease inhibition activity.
  • Quinoxalinones: Utilized in solid-phase synthesis of antimicrobial agents via cyclocondensation reactions.

Agrochemical Intermediates

  • Herbicide Development: Functionalized to create fluorinated aniline derivatives for broadleaf weed control.

Material Science

  • Polymer Modification: Introduces fluorine atoms into polyimide backbones, enhancing thermal stability (Tg > 300°C).

Nomenclature and Classification

PropertyValue
IUPAC Name1,4-Difluoro-2-nitrobenzene
CAS Registry Number364-74-9
Molecular FormulaC₆H₃F₂NO₂
ClassificationFluorinated nitroaromatic compound
Functional GroupsNitro (-NO₂), two fluorine atoms

Structurally classified as a disubstituted nitrobenzene with meta-directing substituents, its reactivity follows the Hammett equation (σ = +1.24 for -NO₂, +0.43 for -F).

Molecular Structure and Composition

Molecular Formula and Weight

2,5-Difluoronitrobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms and one nitro group [1]. The molecular formula of 2,5-Difluoronitrobenzene is C6H3F2NO2, indicating the presence of six carbon atoms, three hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms [2]. The molecular weight of this compound is 159.09 g/mol, which is derived from the sum of the atomic weights of all constituent atoms [3].

Table 1: Molecular Structure and Composition of 2,5-Difluoronitrobenzene

PropertyValue
Molecular FormulaC6H3F2NO2
Molecular Weight159.09 g/mol
CAS Registry Number364-74-9
IUPAC Name2,5-Difluoronitrobenzene
Synonyms1,4-Difluoro-2-nitrobenzene; Benzene, 1,4-difluoro-2-nitro-

Structural Characteristics

The structure of 2,5-Difluoronitrobenzene features a benzene ring with two fluorine atoms positioned at the 2 and 5 positions, and a nitro group at position 2 [4]. This arrangement is also referred to as 1,4-difluoro-2-nitrobenzene in some nomenclature systems, highlighting the 1,4-positions of the fluorine atoms relative to each other [5]. The nitro group consists of a nitrogen atom bonded to two oxygen atoms and is attached to the benzene ring at the ortho position relative to one of the fluorine atoms [6].

The planar aromatic ring of 2,5-Difluoronitrobenzene maintains the characteristic hexagonal structure of benzene, with the substituents causing slight deviations from perfect hexagonal geometry due to electronic and steric effects [7]. The nitro group typically lies slightly out of the plane of the aromatic ring due to steric hindrance, while the fluorine atoms, being smaller, tend to remain more in-plane with the benzene ring [8].

Bond Angles and Electron Distribution

The bond angles in 2,5-Difluoronitrobenzene deviate slightly from the ideal 120° angles of a regular hexagon due to the electronic effects of the substituents [9]. The C-C-C bond angles in the aromatic ring remain close to 120°, which is standard for aromatic systems [10]. However, the C-C-F bond angles are typically between 118-120°, slightly distorted from the ideal angle due to the electron-withdrawing effect of fluorine [11].

The C-C-NO2 bond angle is also slightly distorted from 120° due to the steric bulk of the nitro group [12]. The C-F bond length in 2,5-Difluoronitrobenzene is approximately 1.35 Å, which is shorter than typical C-H bonds (~1.09 Å) due to the smaller atomic radius of fluorine and the stronger bond formed with carbon [13]. The C-NO2 bond length is approximately 1.47 Å, which is longer than typical C-C bonds due to the steric effects of the nitro group [14].

Table 2: Bond Angles and Electron Distribution in 2,5-Difluoronitrobenzene

Bond/AngleTypical ValueNotes
C-F Bond Length~1.35 ÅShorter than typical C-H bonds (~1.09 Å)
C-NO2 Bond Length~1.47 ÅLonger than typical C-C bonds due to steric effects of the nitro group
C-C Bond Length (Aromatic)~1.39 ÅStandard for aromatic systems
C-C-C Bond Angle (Aromatic)~120°Standard for aromatic systems
C-C-F Bond Angle~118-120°Slightly distorted from ideal 120° due to electron-withdrawing effect of F
C-C-NO2 Bond Angle~118-120°Slightly distorted from ideal 120° due to steric bulk of NO2 group

The electron distribution in 2,5-Difluoronitrobenzene is significantly influenced by the electron-withdrawing nature of both the fluorine atoms and the nitro group [15]. The fluorine atoms, with their high electronegativity, pull electron density away from the carbon atoms to which they are attached, creating partial positive charges on these carbon atoms [16]. Similarly, the nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects [17].

Physical Properties

Melting and Boiling Points

2,5-Difluoronitrobenzene exists as a liquid at room temperature with a melting point of -11.7°C [5]. This relatively low melting point indicates weak intermolecular forces between molecules in the solid state [18]. The boiling point of 2,5-Difluoronitrobenzene is 206.5°C at standard atmospheric pressure (760 mmHg), which is relatively high due to the presence of polar groups that contribute to stronger intermolecular forces in the liquid state [5]. At reduced pressure (25 mmHg), the boiling point decreases to approximately 104°C, following the expected behavior of reduced boiling points at lower pressures [12].

These thermal transition points are important parameters that define the physical state of the compound under various temperature conditions and are crucial for determining appropriate handling and storage conditions [19].

Density and Physical State

At room temperature (25°C), 2,5-Difluoronitrobenzene is a clear yellow to light brown liquid with a density of 1.467 g/mL [1] [5]. This density is higher than that of water (1.0 g/mL), indicating that the compound would sink if mixed with water [20]. The specific gravity of 2,5-Difluoronitrobenzene is also reported as 1.467, which is consistent with its density measurement [5].

The liquid state of 2,5-Difluoronitrobenzene at ambient conditions is advantageous for many chemical applications, as it facilitates handling and mixing with other reagents without the need for melting or dissolution [21]. The color of the compound can vary from clear yellow to light brown, depending on purity and storage conditions [12].

Table 3: Physical Properties of 2,5-Difluoronitrobenzene

PropertyValue
Physical StateLiquid at room temperature
ColorClear yellow to light brown
Melting Point-11.7°C
Boiling Point206.5°C at 760 mmHg (104°C at 25 mmHg)
Density1.467 g/mL at 25°C
Refractive Indexn20/D 1.509
Flash Point90°C (194°F)

Solubility Profile

2,5-Difluoronitrobenzene is insoluble in water, which is consistent with the general trend of decreased water solubility with increasing fluorination in aromatic compounds [5] . The hydrophobic nature of the fluorinated aromatic ring contributes to this water insolubility. However, the compound is soluble in most organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons, due to the similar polarities and ability to form favorable intermolecular interactions.

The solubility characteristics of 2,5-Difluoronitrobenzene are important considerations for reaction planning, purification processes, and formulation development in various applications. The insolubility in water but good solubility in organic solvents makes it suitable for organic synthesis reactions that require non-aqueous conditions [23].

Table 4: Solubility Profile of 2,5-Difluoronitrobenzene

SolventSolubility
WaterInsoluble
Organic SolventsSoluble in most organic solvents

Spectroscopic Characteristics

The spectroscopic characteristics of 2,5-Difluoronitrobenzene provide valuable information about its structure and electronic properties [24]. The infrared (IR) spectrum of 2,5-Difluoronitrobenzene in the gas phase is available in the NIST WebBook and shows characteristic absorption bands for the aromatic C-H stretching, C-F stretching, and NO2 symmetric and asymmetric stretching vibrations [3].

The mass spectrum of 2,5-Difluoronitrobenzene features a molecular ion peak at m/z 159, corresponding to its molecular weight [4]. The fragmentation pattern includes peaks resulting from the loss of NO, NO2, and F, which are characteristic of nitro and fluoro-substituted aromatic compounds [9].

The 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Difluoronitrobenzene shows signals for the three aromatic protons, with chemical shifts and coupling patterns influenced by the adjacent fluorine atoms and nitro group [9]. The 19F NMR spectrum provides information about the fluorine environments in the molecule [25].

Table 5: Spectroscopic Characteristics of 2,5-Difluoronitrobenzene

Spectroscopic MethodCharacteristic Features
IR SpectrumAvailable in NIST WebBook (gas phase)
Mass SpectrumMolecular ion at m/z 159
1H NMRAromatic proton signals
InChI1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
InChIKeyXNJAYQHWXYJBBD-UHFFFAOYSA-N
SMILES[O-]N+c1cc(F)ccc1F

Chemical Properties

Stability and Reactivity

2,5-Difluoronitrobenzene is generally stable under normal temperature and pressure conditions [26]. However, like many nitro compounds, it may decompose if subjected to high temperatures or strong impact. The compound should be stored in a cool, dry place, preferably below 15°C, to maintain its stability over extended periods [12].

In terms of reactivity, 2,5-Difluoronitrobenzene is particularly reactive in nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, especially at positions ortho and para to the nitro group. The fluorine atoms, being good leaving groups in nucleophilic aromatic substitution reactions, can be readily displaced by various nucleophiles.

Table 6: Chemical Properties of 2,5-Difluoronitrobenzene

PropertyDescription
StabilityStable under normal conditions
ReactivityReactive in nucleophilic aromatic substitution reactions
Storage ConditionsStore in a cool, dry place at room temperature (preferably <15°C)

The reactivity patterns of 2,5-Difluoronitrobenzene make it a valuable building block in organic synthesis. It can undergo various transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and halogen exchange reactions. However, it is relatively resistant to electrophilic aromatic substitution reactions due to the deactivating effect of the electron-withdrawing groups.

Table 7: Reactivity Patterns of 2,5-Difluoronitrobenzene

Reaction TypeReactivity PatternExample Applications
Nucleophilic Aromatic SubstitutionHighly reactive toward nucleophiles, especially at positions ortho/para to electron-withdrawing groupsSynthesis of N-alkylated 2-arylaminobenzimidazoles, quinoxalinones
Reduction of Nitro GroupNitro group can be reduced to amino group under appropriate conditionsPreparation of fluorinated aniline derivatives
Halogen ExchangeFluorine atoms can be exchanged with other nucleophilesSynthesis of various substituted aromatic compounds
Electrophilic Aromatic SubstitutionDeactivated toward electrophilic substitution due to electron-withdrawing groupsLimited applications due to deactivation
OxidationResistant to oxidation under mild conditionsNot commonly used in oxidation reactions

Electronic Properties

The electronic properties of 2,5-Difluoronitrobenzene are dominated by the presence of two strong electron-withdrawing groups: the fluorine atoms and the nitro group. These groups significantly affect the electron density distribution within the molecule and influence its reactivity patterns.

The nitro group participates in resonance with the aromatic ring, withdrawing electron density through both inductive and resonance effects. This resonance effect extends the π-electron delocalization beyond the benzene ring and contributes to the stability of certain reaction intermediates.

The fluorine atoms primarily exert their electron-withdrawing effect through the inductive mechanism, due to fluorine's high electronegativity. This creates a partial positive charge on the carbon atoms to which they are attached, making these positions more susceptible to nucleophilic attack.

Table 8: Electronic Properties of 2,5-Difluoronitrobenzene

PropertyDescription
Electron-Withdrawing GroupsContains two strong electron-withdrawing groups: -F and -NO2
Resonance EffectsNitro group participates in resonance with the aromatic ring
Inductive EffectsBoth F and NO2 groups exert strong electron-withdrawing inductive effects
Molecular OrbitalsLower energy molecular orbitals compared to non-fluorinated analogs
Dipole MomentHigh due to the presence of polar C-F and C-NO2 bonds

The molecular orbital structure of 2,5-Difluoronitrobenzene features lower energy molecular orbitals compared to non-fluorinated analogs, which influences its reactivity in various chemical transformations . Studies have shown that these electronic properties play a crucial role in determining the metabolic pathways of the compound, with 2,5-Difluoronitrobenzene primarily undergoing glutathione conjugation due to its specific molecular orbital characteristics .

Intermolecular Interactions

The intermolecular interactions of 2,5-Difluoronitrobenzene are influenced by its polar functional groups and aromatic structure. Several types of non-covalent interactions contribute to the overall intermolecular forces between 2,5-Difluoronitrobenzene molecules and their interactions with other compounds [17].

Weak hydrogen bonding can occur between the C-H groups of one molecule and the F atoms of another, forming C-H···F hydrogen bonds [17]. Similarly, C-H···O hydrogen bonding can occur between C-H groups and the oxygen atoms of the nitro group. These hydrogen bonds, although weaker than conventional hydrogen bonds involving O-H or N-H donors, still contribute significantly to the crystal packing and physical properties of the compound [17].

F···F contacts between fluorine atoms of adjacent molecules have also been observed in crystal structures of fluorinated aromatic compounds, including difluorobenzene derivatives [17]. These interactions, while relatively weak, can influence the overall packing arrangement in the solid state.

Table 9: Intermolecular Interactions of 2,5-Difluoronitrobenzene

Interaction TypeDescription
C-H···F Hydrogen BondingWeak hydrogen bonding between C-H and F atoms of adjacent molecules
C-H···O Hydrogen BondingHydrogen bonding between C-H and O atoms of nitro groups
F···F ContactsWeak interactions between fluorine atoms of adjacent molecules
π-π StackingInteractions between aromatic rings of adjacent molecules
Dipole-Dipole InteractionsStrong interactions due to the polar nature of the molecule

The aromatic ring of 2,5-Difluoronitrobenzene can participate in π-π stacking interactions with other aromatic systems, contributing to its ability to form complexes with aromatic compounds. Additionally, the high dipole moment resulting from the polar C-F and C-NO2 bonds leads to strong dipole-dipole interactions between molecules.

Research on difluorobenzene derivatives has revealed that the 2,5-difluorobenzene moiety can be responsible for unusually short C-H···F intermolecular contacts, which are shorter than would normally be expected for such interactions [17]. This "2,5-difluorobenzene effect" has been observed in crystal structures and contributes to the unique packing arrangements of these compounds [17].

Structural Comparison with Related Compounds

Comparison with Other Difluoronitrobenzene Isomers

There are several isomers of difluoronitrobenzene, each with the same molecular formula (C6H3F2NO2) and molecular weight (159.09 g/mol), but differing in the positions of the fluorine atoms and nitro group on the benzene ring [18]. The most common isomers include 2,4-difluoronitrobenzene, 2,5-difluoronitrobenzene, 3,4-difluoronitrobenzene, and 2,6-difluoronitrobenzene [18].

2,5-Difluoronitrobenzene is characterized by fluorine atoms at positions 2 and 5 (or 1,4-positions in alternative numbering), with the nitro group at position 2 [5]. In contrast, 2,4-difluoronitrobenzene has fluorine atoms at positions 2 and 4, 3,4-difluoronitrobenzene has fluorine atoms at adjacent positions 3 and 4, and 2,6-difluoronitrobenzene has fluorine atoms at positions 2 and 6 [18].

Table 10: Comparison of Difluoronitrobenzene Isomers

IsomerMolecular FormulaMolecular WeightKey Differences
2,4-DifluoronitrobenzeneC6H3F2NO2159.09 g/molFluorine atoms at positions 2 and 4
2,5-DifluoronitrobenzeneC6H3F2NO2159.09 g/molFluorine atoms at positions 2 and 5 (1,4-positions)
3,4-DifluoronitrobenzeneC6H3F2NO2159.09 g/molFluorine atoms at positions 3 and 4
2,6-DifluoronitrobenzeneC6H3F2NO2159.09 g/molFluorine atoms at positions 2 and 6

These structural differences lead to variations in physical properties and reactivity patterns among the isomers [18]. For example, a combined experimental and computational thermodynamic study of these isomers revealed differences in their standard molar enthalpies of formation, vaporization, sublimation, and fusion [18]. While 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene had their triple point coordinates and thermodynamic parameters fully determined, for 2,5-difluoronitrobenzene, only liquid vapor pressures were measured, enabling the determination of the standard molar enthalpy of vaporization [18].

Structure-Activity Relationships

The structure of 2,5-Difluoronitrobenzene significantly influences its chemical reactivity and potential applications. The specific arrangement of fluorine atoms and the nitro group on the benzene ring determines the electron density distribution, which in turn affects the compound's reactivity in various chemical transformations.

In nucleophilic aromatic substitution reactions, the reactivity is enhanced by the electron-withdrawing fluorine and nitro groups, particularly at positions ortho and para to these groups. This makes 2,5-Difluoronitrobenzene a valuable building block for the synthesis of more complex fluorinated compounds.

The metabolic stability of 2,5-Difluoronitrobenzene is influenced by its electronic structure . Studies have shown that it is primarily metabolized through glutathione conjugation pathways, in contrast to its analog 2,5-difluoroaminobenzene, which mainly undergoes cytochrome P450-catalyzed aromatic hydroxylation . This difference in metabolic pathways can be explained by the molecular orbital characteristics of the compounds .

Table 11: Structure-Activity Relationships of 2,5-Difluoronitrobenzene

PropertyRelationship to Structure
Reactivity in Nucleophilic SubstitutionEnhanced by electron-withdrawing F and NO2 groups, particularly at ortho and para positions to these groups
Metabolic StabilityMetabolized primarily through glutathione conjugation pathways due to its electronic structure
Biological ActivityElectronic properties influence interactions with biological targets
Synthetic UtilityValuable building block for synthesis of more complex fluorinated compounds

The electronic properties of 2,5-Difluoronitrobenzene also influence its interactions with biological targets. The presence of fluorine atoms can enhance binding affinity to certain receptors and enzymes, while the nitro group can participate in specific interactions such as hydrogen bonding and π-stacking.

In crystal engineering, the 2,5-difluorobenzene moiety has been found to promote unique intermolecular interactions, including unusually short C-H···F contacts [17]. This property has been exploited in the design of materials with specific packing arrangements and physical properties [17].

XLogP3

1.8

Boiling Point

206.5 °C

LogP

1.86 (LogP)

Melting Point

-11.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-74-9

Wikipedia

2,5-Difluoronitrobenzene

Dates

Last modified: 08-15-2023

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